2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde
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Overview
Description
“2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 338416-15-2 . It has a molecular weight of 346.25 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a melting point range of 156 - 158 degrees Celsius . It is solid in physical form .Scientific Research Applications
Synthesis and Structural Analysis
2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde is related to the broader class of indole derivatives. Research studies have explored various synthetic routes and structural aspects of such compounds. For instance, the synthesis of 1H-indole-2-carbaldehydes through gold-catalyzed cycloisomerization highlights the intricate chemical processes involved in creating complex indole structures, which may include compounds similar to the one (Kothandaraman et al., 2011). Additionally, studies on the synthesis and structural analysis of indole derivatives, such as those involving sulfuric acid derivatives as catalysts, contribute to understanding the chemical properties and potential applications of such compounds (Tayebi et al., 2011).
Antibacterial Applications
Indole derivatives have shown promise in antibacterial applications. A study on indole-3-carbaldehyde semicarbazone derivatives demonstrated their in vitro antibacterial activity against various strains, indicating the potential of related compounds in addressing bacterial infections (Carrasco et al., 2020).
Catalytic and Chemical Reactions
The use of indole derivatives in catalytic processes and chemical reactions is another area of interest. Research into the synthesis of indole derivatives for anticonvulsant activity, for instance, reveals the potential for these compounds to be used in the development of pharmaceuticals (Gautam et al., 2021). Furthermore, studies on the synthesis and reactions of N-Tosyl derivatives of indoles demonstrate their versatility in organic synthesis, suggesting possible applications for this compound in similar contexts (Evans, 1973).
Green Chemistry and Sustainable Methods
The exploration of green and sustainable methods in the synthesis of indole derivatives, such as the use of nanocatalysis and solvent-free methods, highlights the growing interest in environmentally friendly approaches to chemical synthesis. This research provides insights into how the compound might be synthesized or utilized in a more sustainable manner (Madan, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-methyl-5-nitroindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-18-15-7-4-11(19(21)22)8-13(15)14(9-20)16(18)23-12-5-2-10(17)3-6-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSURXPZEBXKKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1SC3=CC=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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